molecular formula C21H17N5O B2729898 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897615-07-5

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2729898
CAS RN: 897615-07-5
M. Wt: 355.401
InChI Key: RGCFTXCXDMNFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 receptor, this compound can reduce pain and inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide in lab experiments is its potency and selectivity as a TRPV1 antagonist. This allows for more specific and targeted studies of the TRPV1 receptor and its role in various diseases. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide. One area of research is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammation. Another area of research is the investigation of the role of TRPV1 in cancer and the potential use of TRPV1 antagonists, such as this compound, as anticancer agents. Additionally, the development of more effective formulations of this compound for in vivo use is an important area of future research.

Synthesis Methods

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide involves the reaction between 4-bromo-1-biphenylcarboxylic acid and 1-phenyl-1H-tetrazole-5-thiol in the presence of triethylamine and N,N-dimethylformamide. The reaction is carried out at 80-85°C for 12 hours, followed by purification using column chromatography. The final product is obtained as a white powder with a yield of 60-70%.

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide has been studied for its potential therapeutic effects in various diseases, including pain, inflammation, and cancer. In particular, this compound has been found to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)22-15-20-23-24-25-26(20)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCFTXCXDMNFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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